Cas no 2228942-40-1 (2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine)

2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1877424
- 2228942-40-1
- 2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine
- 2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine
-
- インチ: 1S/C13H21NO/c1-12(2,13(3,10-14)15-4)11-8-6-5-7-9-11/h5-9H,10,14H2,1-4H3
- InChIKey: ZBQGMOLGGFXWFR-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)(CN)C(C)(C)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 207.162314293g/mol
- どういたいしつりょう: 207.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 35.2Ų
2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877424-0.1g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 0.1g |
$1081.0 | 2023-06-03 | ||
Enamine | EN300-1877424-0.05g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 0.05g |
$1032.0 | 2023-06-03 | ||
Enamine | EN300-1877424-0.5g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 0.5g |
$1180.0 | 2023-06-03 | ||
Enamine | EN300-1877424-0.25g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 0.25g |
$1131.0 | 2023-06-03 | ||
Enamine | EN300-1877424-10.0g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1877424-5.0g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1877424-2.5g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 2.5g |
$2408.0 | 2023-06-03 | ||
Enamine | EN300-1877424-1.0g |
2-methoxy-2,3-dimethyl-3-phenylbutan-1-amine |
2228942-40-1 | 1g |
$1229.0 | 2023-06-03 |
2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amineに関する追加情報
Recent Advances in the Study of 2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine (CAS: 2228942-40-1)
2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine (CAS: 2228942-40-1) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly in the modulation of central nervous system (CNS) targets. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
The compound's distinctive structure, featuring a methoxy group and a phenyl ring, has been hypothesized to contribute to its bioactivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine exhibits selective binding affinity for serotonin receptors, specifically the 5-HT2A subtype. This finding suggests its potential utility in the development of novel antipsychotic or antidepressant agents. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's interaction with the receptor.
Further investigations have explored the compound's metabolic stability and pharmacokinetic profile. Research conducted by the European Journal of Pharmaceutical Sciences in 2024 revealed that 2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine demonstrates favorable oral bioavailability and moderate half-life in rodent models. These properties make it a promising candidate for further preclinical development. However, the study also noted the need for structural optimization to reduce first-pass metabolism and enhance CNS penetration.
In addition to its CNS applications, recent work has examined the compound's potential as a scaffold for the development of antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine exhibit activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as demonstrated through electron microscopy and fluorescence assays.
The synthesis of 2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine has also seen recent advancements. A novel asymmetric synthesis route was published in Organic Letters in 2023, which improved the overall yield to 78% while maintaining excellent enantiomeric purity (>99% ee). This methodological breakthrough addresses previous challenges in obtaining the compound in sufficient quantities for extensive biological testing.
Despite these promising developments, challenges remain in the clinical translation of 2-Methoxy-2,3-dimethyl-3-phenylbutan-1-amine. Current research gaps include a comprehensive understanding of its off-target effects and long-term safety profile. Future studies should focus on structure-activity relationship (SAR) analyses to optimize both efficacy and safety parameters. The compound's unique chemical architecture continues to make it a valuable subject for multidisciplinary research at the chemistry-biology interface.
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